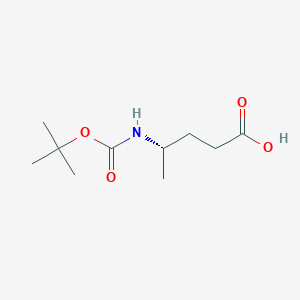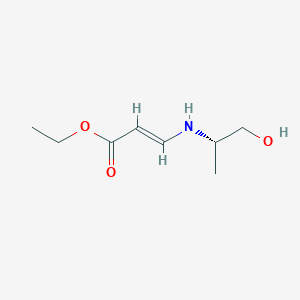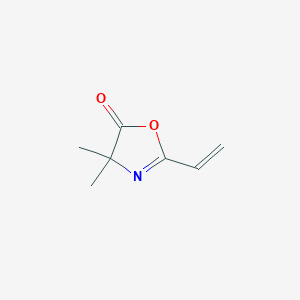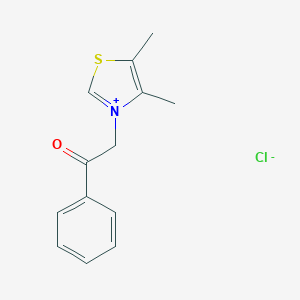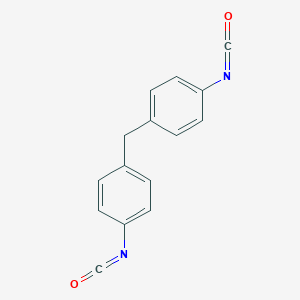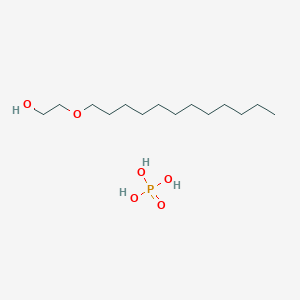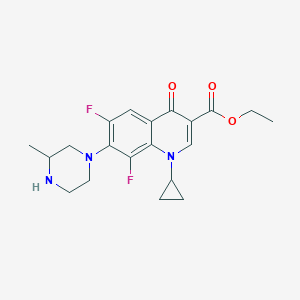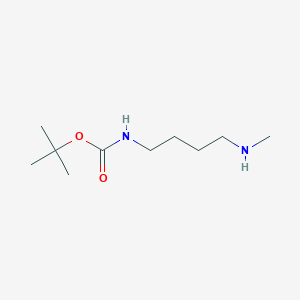
4'-(三氟甲氧基)苯乙酮
描述
4’-(Trifluoromethoxy)acetophenone is an organic building block . It is also referred to as p-(trifluoromethoxy)acetophenone . It appears as a clear yellow liquid .
Molecular Structure Analysis
The molecular formula of 4’-(Trifluoromethoxy)acetophenone is C9H7F3O2 . Its molecular weight is 204.15 . The SMILES string representation is CC(=O)c1ccc(OC(F)(F)F)cc1 .Physical And Chemical Properties Analysis
4’-(Trifluoromethoxy)acetophenone is a liquid at room temperature . It has a refractive index of 1.455 (lit.) and a density of 1.278 g/mL at 25 °C (lit.) .科学研究应用
药物中间体合成:4'-(甲硫基)苯乙酮是与4'-(三氟甲氧基)苯乙酮相关的化合物,在Vioxx(Rofecoxib)的合成中用作重要的药物中间体,Vioxx是一种选择性COX-2抑制剂NSAID。通常使用Friedel–Crafts酰化法与对环境有害的酸催化剂生产这种化合物。然而,已经开发出一种使用非均相催化剂的更环保的工艺(Yadav & Bhagat, 2005)。
腐蚀抑制:已合成各种苯乙酮衍生物作为新的轻钢在酸性介质中的腐蚀抑制剂。这些化合物,包括4-氯苯乙酮衍生物,表现出很高的抑制效率。它们的吸附行为符合Langmuir吸附等温线,其结构-抑制效率关系已经使用量子化学计算(Li et al., 2007);(Li et al., 2008)进行了研究。
Baeyer–Villiger氧化研究:已使用19F核磁共振(NMR)研究了含氟苯乙酮的生物Baeyer–Villiger氧化,包括4'-(氟基)苯乙酮。该方法评估了环取代苯乙酮的生物转化为苯乙酸酯,这些酯是生产工业相关化学品的有价值的合成子(Moonen, Rietjens, & van Berkel, 2001)。
超分子自组装研究:已研究了苯乙酮衍生物在弱相互作用(如C–H⋯O、C–H⋯π和π⋯π堆积相互作用)驱动下的超分子自组装作用。这些相互作用对于形成和加强分子组装至关重要,Hirshfeld表面分析为这些弱力提供了详细的见解(Seth et al., 2011)。
合成和反应研究:已描述了基于酮和苯乙烯的三氟甲氧基合成子,包括2-三氟甲氧基苯乙酮的制备和反应性研究。这些研究侧重于这些化合物的合成和化学行为,考虑了三氟甲氧基团的影响(Zriba, Magnier, & Blazejewski, 2009)。
安全和危害
4’-(Trifluoromethoxy)acetophenone is classified as a combustible liquid . It has a flash point of 88 °C in a closed cup . Safety measures include avoiding ingestion and inhalation, keeping away from open flames, hot surfaces, and sources of ignition, using only non-sparking tools, using spark-proof tools and explosion-proof equipment, and taking precautionary measures against static discharges .
未来方向
A study has been conducted on the antibacterial and antifungal activities of novel fluorinated compounds comprising of chalcones bearing trifluoromethyl and trifluoromethoxy substituents . The results of this study could provide promising access to future research about the development of novel agents against bacterial and fungal infections .
属性
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEXTBIPPMLEFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10234076 | |
| Record name | 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10234076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85013-98-5 | |
| Record name | 1-[4-(Trifluoromethoxy)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85013-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085013985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10234076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(trifluoromethoxy)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.305 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-(TRIFLUOROMETHOXY)PHENYL)ETHAN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q4W8V7RF6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

